molecular formula C9H5ClF7N B13636720 2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

2-Chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

Katalognummer: B13636720
Molekulargewicht: 295.58 g/mol
InChI-Schlüssel: ZMBHWAMBFSMVAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-4-(heptafluoropropan-2-yl)aniline is a chemical compound characterized by the presence of a chloro group and a heptafluoropropan-2-yl group attached to an aniline ring

Eigenschaften

Molekularformel

C9H5ClF7N

Molekulargewicht

295.58 g/mol

IUPAC-Name

2-chloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline

InChI

InChI=1S/C9H5ClF7N/c10-5-3-4(1-2-6(5)18)7(11,8(12,13)14)9(15,16)17/h1-3H,18H2

InChI-Schlüssel

ZMBHWAMBFSMVAB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)Cl)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(heptafluoropropan-2-yl)aniline typically involves the introduction of the heptafluoropropan-2-yl group onto an aniline derivative. One common method involves the reaction of 2-chloroaniline with heptafluoropropane under specific conditions to achieve the desired substitution. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4-(heptafluoropropan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while oxidation can produce nitro derivatives .

Wissenschaftliche Forschungsanwendungen

2-chloro-4-(heptafluoropropan-2-yl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-4-(heptafluoropropan-2-yl)aniline involves its interaction with specific molecular targets. The presence of the heptafluoropropan-2-yl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways involved in chemical signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-4-(heptafluoropropan-2-yl)aniline is unique due to the combination of the chloro and heptafluoropropan-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.